Enhanced Hydrogen‑Bond Acceptor Capacity vs. 3‑Methyl‑1,2,5‑oxadiazole and 5‑Methyl‑1H‑tetrazole Monomers
3‑Methyl‑4‑(2H‑tetrazol‑5‑yl)‑1,2,5‑oxadiazole presents six hydrogen‑bond acceptors (HBA), whereas the individual 3‑methyl‑1,2,5‑oxadiazole core contributes only four acceptors and 5‑methyl‑1H‑tetrazole contributes five [1]. This higher HBA count, concentrated in a low molecular weight framework (152.11 g mol⁻¹), translates into a superior HBA‑to‑mass ratio, which can strengthen polar interactions with biological targets without a penalty in ligand efficiency. The 1,2,5‑oxadiazole‑tetrazole conjugate therefore offers a denser hydrogen‑bonding network than either component alone.
| Evidence Dimension | Hydrogen‑bond acceptor count (HBA) |
|---|---|
| Target Compound Data | 6 acceptors (PubChem computed; MW 152.11 g mol⁻¹) |
| Comparator Or Baseline | 3‑Methyl‑1,2,5‑oxadiazole: 4 acceptors; 5‑Methyl‑1H‑tetrazole: 5 acceptors (PubChem computed) |
| Quantified Difference | +2 vs. oxadiazole; +1 vs. tetrazole |
| Conditions | In silico property calculation (Cactvs 3.4.6.11, PubChem 2019.06.18) |
Why This Matters
A higher local HBA density can improve binding affinity in protein‑ligand interactions, a critical selection criterion when choosing fragments for medicinal chemistry campaigns.
- [1] PubChem. (2026). 3‑Methyl‑4‑(2H‑tetrazol‑5‑yl)‑1,2,5‑oxadiazole. CID 5200327. National Center for Biotechnology Information. View Source
